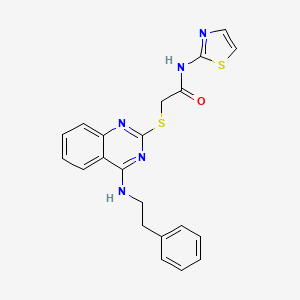

2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Descripción

2-((4-(Phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule featuring a quinazoline core substituted with a phenethylamino group at the 4-position and a thioether-linked acetamide moiety at the 2-position, terminating in a thiazol-2-yl group.

Propiedades

IUPAC Name |

2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS2/c27-18(25-20-23-12-13-28-20)14-29-21-24-17-9-5-4-8-16(17)19(26-21)22-11-10-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2,(H,22,24,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYXGRRLTDVHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenethylamino group through nucleophilic substitution reactions. The thiazole ring is then incorporated via a cyclization reaction, and the final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products. Industrial-scale synthesis also emphasizes the use of environmentally friendly reagents and sustainable practices to reduce the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinazoline and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution reagents: Halides, alkylating agents

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted quinazolines and thiazoles.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that derivatives of quinazoline and thiazole exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Compounds similar to 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The thiazole and quinazoline components contribute to antimicrobial effects against a range of pathogens.

- Antioxidant Activity : The compound's structure may enhance its ability to scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress.

Applications in Research

The compound has been investigated for various applications in scientific research:

Anticancer Research

Numerous studies have focused on the anticancer potential of quinazoline derivatives. For instance, research has demonstrated that modifications to the quinazoline scaffold can enhance selectivity and potency against specific cancer types, including breast and lung cancer.

Antimicrobial Studies

The antimicrobial efficacy of related compounds has been documented extensively, indicating that structural variations can lead to improved activity against bacteria and fungi.

Antioxidant Properties

The antioxidant capacity of quinazoline derivatives has been explored in vitro, revealing their ability to mitigate oxidative stress in cellular models.

Mecanismo De Acción

The mechanism of action of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can exert its anticancer and anti-inflammatory effects.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physical Data for Comparable Compounds

*Estimated based on molecular formula C₂₅H₂₄N₆OS₂.

Key Observations :

- Substituent Effects on Yield : Alkyl or electron-donating groups (e.g., methyl in ) correlate with higher synthetic yields (81–89%) compared to electron-withdrawing substituents like CF₃ (79.4%) or sulfamoyl (73%).

- Melting Points : Quinazoline derivatives () exhibit higher melting points (228–280°C) than coumarin-thiazole hybrids (216–220°C, ), likely due to stronger intermolecular π-π stacking in aromatic quinazolines.

Key Insights :

- Optimized Conditions : Method A (reflux in polar aprotic solvents like DMF) consistently achieves higher yields (>80%) for quinazoline derivatives compared to room-temperature methods.

- Click Chemistry Limitations : Coumarin-thiazole hybrids () show variable yields (20–80%), likely due to steric hindrance in triazole formation.

Spectroscopic and Analytical Data

- IR Spectroscopy : All compounds show characteristic carbonyl (C=O) stretches at 1668–1714 cm⁻¹ (acetamide and quinazoline ketones).

- NMR : Aromatic protons in quinazoline and thiazole rings resonate at δ 6.67–8.67 ppm, with acetamide NH signals near δ 11.8–12.0 ppm.

- Mass Spectrometry : Molecular ion peaks align with calculated values (e.g., [M+H]⁺ at 551.0551 for 15d, ), confirming structural integrity.

Actividad Biológica

2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a quinazoline core, a phenethylamino group, and a thiazole ring, which are known to enhance various biological effects. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide can be summarized as follows:

| Component | Description |

|---|---|

| Quinazoline Core | Known for anticancer properties |

| Phenethylamino Group | Enhances binding affinity to biological targets |

| Thiazole Ring | Exhibits antibacterial and antifungal activities |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Notably, it may inhibit tyrosine kinases, which are critical in cell signaling pathways associated with cancer progression. By modulating these pathways, the compound can exert significant anticancer effects.

Key Mechanisms:

- Inhibition of Enzymes : Targets enzymes involved in cell proliferation.

- Induction of Apoptosis : Promotes programmed cell death in cancer cells through activation of caspases.

Anticancer Activity

Several studies have investigated the anticancer potential of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

A study evaluated this compound against three cancer cell lines: PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The MTT assay demonstrated significant cytotoxicity compared to doxorubicin, a standard chemotherapeutic agent. The results indicated that the compound effectively induced apoptosis, as evidenced by increased caspase activation (Caspases 3, 8, and 9) in treated cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| PC3 | 15 | Apoptosis induction |

| MCF7 | 10 | Caspase activation |

| SKNMC | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.

Research Findings

In vitro tests revealed that 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various strains .

Table 2: Antimicrobial Activity

| Microorganism | MIC Value (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 5.64 | Bactericidal |

| Escherichia coli | 13.40 | Bacteriostatic |

| Candida albicans | 16.69 | Antifungal |

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has been explored through various assays that measure inflammatory markers.

Study Overview

Research indicates that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a promising role in treating inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions focusing on coupling thiazole and quinazoline moieties. Key steps include:

- Thiolation: Introducing the thioether linkage via nucleophilic substitution. For example, reacting a 4-(phenethylamino)quinazolin-2-yl thiol intermediate with a bromoacetamide derivative under basic conditions (e.g., triethylamine in dimethyl ketone) .

- Amidation: Coupling the thiazol-2-amine group using carbodiimide-based reagents or direct condensation with activated esters. highlights similar protocols using benzimidazole-triazole-thiazole hybrids, where refluxing in methanol or ethanol with catalysts like AlCl₃ yields acetamide derivatives .

- Purification: Recrystallization from ethanol or acetone is common, with yields ranging from 45–91% depending on substituents .

Basic: How is the compound characterized post-synthesis?

Answer:

Characterization relies on spectroscopic and analytical methods:

- IR Spectroscopy: Confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretches at ~3250–3450 cm⁻¹) .

- NMR (¹H/¹³C): Identifies proton environments (e.g., thiazole H at δ 6.7–7.8 ppm, quinazoline aromatic H at δ 7.2–8.0 ppm) and carbon frameworks .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Elemental Analysis: Matches calculated vs. experimental C/H/N/S percentages to confirm purity .

Advanced: How can reaction yields be optimized for this compound?

Answer:

Yield optimization strategies include:

- Catalyst Screening: Triethylamine or AlCl₃ improves amidation efficiency by activating carbonyl groups .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, dimethyl ketone) enhance solubility of intermediates .

- Temperature Control: Refluxing at 80–100°C for 12–24 hours ensures complete thiolation, as seen in (13-hour reaction) .

- Purification Tweaks: Gradient recrystallization (e.g., ethanol → acetone) removes byproducts, increasing purity from ~45% to >85% .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

Contradictions often arise from structural variations or assay conditions:

- Substituent Effects: Modifying the phenethylamino or thiazole groups alters binding affinity. For example, sulfamoylphenyl derivatives in show enhanced anticancer activity compared to unsubstituted analogs .

- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial testing vs. IC₅₀ for cytotoxicity) to compare data .

- Computational Validation: Use molecular docking to predict target interactions (e.g., ’s docking poses for similar quinazolinones) and reconcile conflicting results .

Advanced: What computational methods predict this compound’s bioactivity?

Answer:

- Molecular Docking: Tools like AutoDock Vina model interactions with targets (e.g., EGFR kinase or microbial enzymes). demonstrates how substituent positioning in the quinazoline ring affects binding affinity .

- QSAR Studies: Quantitative Structure-Activity Relationship models correlate electronic descriptors (e.g., logP, polar surface area) with observed activities. used QSAR to optimize thiazole derivatives for antimicrobial potency .

- MD Simulations: Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories to validate docking predictions) .

Advanced: How do structural modifications influence pharmacological properties?

Answer: Key modifications include:

- Quinazoline Core: Adding electron-withdrawing groups (e.g., -SO₂NH₂) enhances kinase inhibition (: IC₅₀ values drop from µM to nM with sulfamoyl substitution) .

- Thiazole Ring: Fluorine or bromine at the 4-position improves metabolic stability and target selectivity ( : 4-fluorophenoxy analogs show higher bioavailability) .

- Acetamide Linker: Replacing methyl with cyclopropyl () increases lipophilicity, improving blood-brain barrier penetration .

Basic: What are key solubility and stability considerations?

Answer:

- Solubility: The compound is sparingly soluble in water. Use DMSO for in vitro assays (≤10 mM stock solutions) or co-solvents like PEG-400 for in vivo studies .

- Stability: Store at –20°C under inert gas (N₂/Ar). Degradation occurs via hydrolysis of the thioether bond in acidic/alkaline conditions; pH 6–7 buffers are optimal .

Advanced: How to design analogs with improved selectivity?

Answer:

- Bioisosteric Replacement: Swap the thiazole ring with isoxazole () to reduce off-target effects .

- Fragment-Based Design: Use X-ray crystallography of target-ligand complexes to guide substitutions (e.g., ’s docking poses inform steric tolerability) .

- Prodrug Strategies: Introduce ester or phosphate groups at the acetamide nitrogen to enhance bioavailability (e.g., ’s phenoxyacetamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.